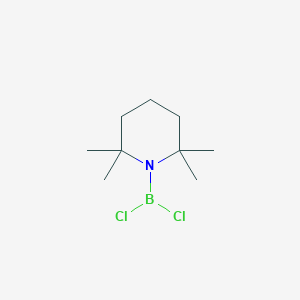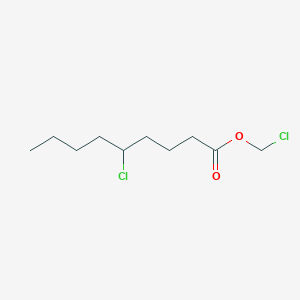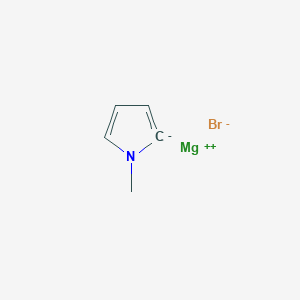
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- is an organometallic compound that features a magnesium atom bonded to a bromo(1-methyl-1H-pyrrol-2-yl) group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- typically involves the reaction of 1-methyl-1H-pyrrole with magnesium and bromine. This reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to stabilize the reactive intermediates. The reaction conditions usually require low temperatures to prevent decomposition of the product .
Industrial Production Methods
On an industrial scale, the production of magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: It can be reduced to form different organomagnesium compounds.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Applications De Recherche Scientifique
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The magnesium atom acts as a Lewis acid, coordinating with electron-rich species and stabilizing transition states. This enhances the reactivity of the compound and allows for efficient bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)-: Unique due to its specific structure and reactivity.
Magnesium, bromo(1-methyl-1H-pyrazol-4-yl)-: Similar in structure but differs in the heterocyclic ring, leading to different reactivity and applications.
Magnesium, bromo(1-methyl-1H-imidazol-2-yl)-: Another similar compound with a different heterocyclic ring, used in different synthetic applications.
Uniqueness
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific reactivity profile, which makes it particularly useful in the synthesis of complex organic molecules. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
87236-62-2 |
|---|---|
Formule moléculaire |
C5H6BrMgN |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
magnesium;1-methyl-2H-pyrrol-2-ide;bromide |
InChI |
InChI=1S/C5H6N.BrH.Mg/c1-6-4-2-3-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QFMFEGQKVJEPIP-UHFFFAOYSA-M |
SMILES canonique |
CN1C=CC=[C-]1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
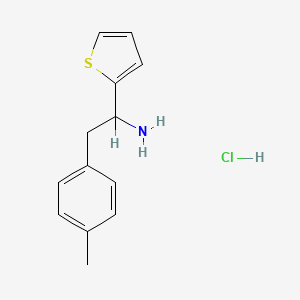
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
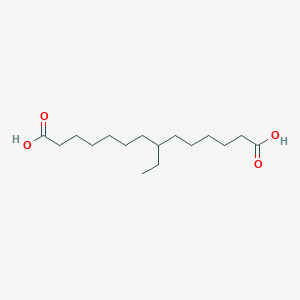
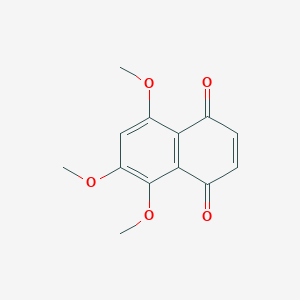
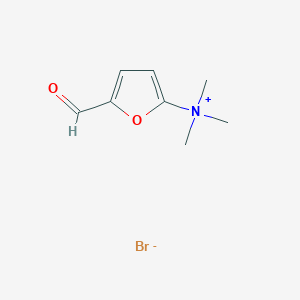
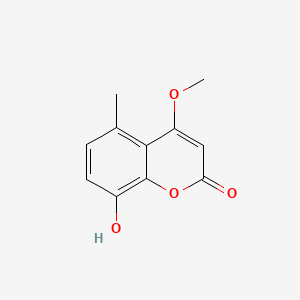
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
